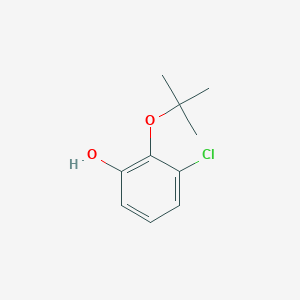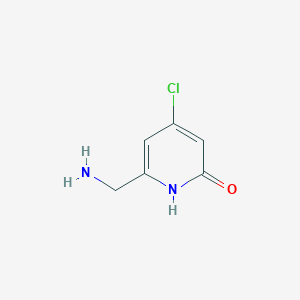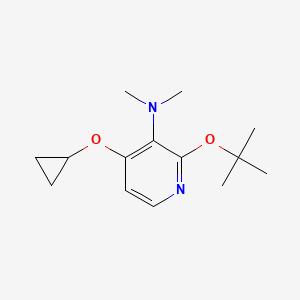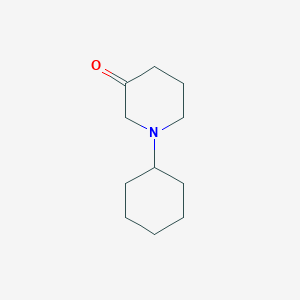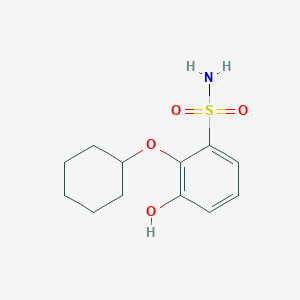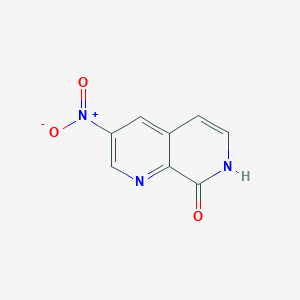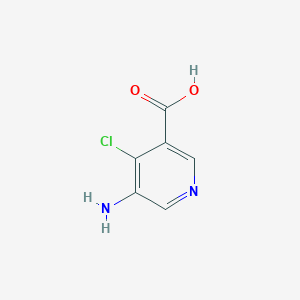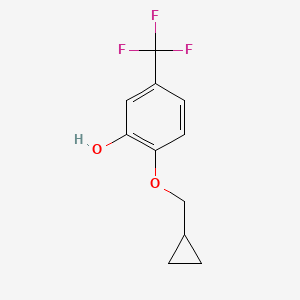
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol typically involves the introduction of the cyclopropylmethoxy and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of a suitable phenol derivative with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethoxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)phenol
- Trifluoromethyl ketones
Uniqueness
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the cyclopropylmethoxy and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
Clave InChI |
YJUPLKBCNKNLBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=C(C=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


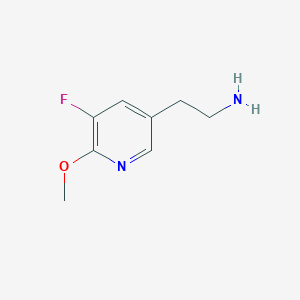
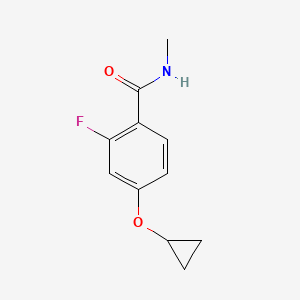
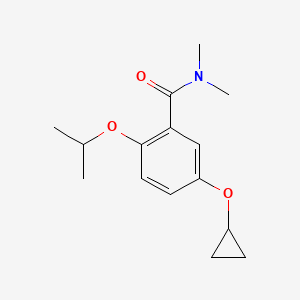
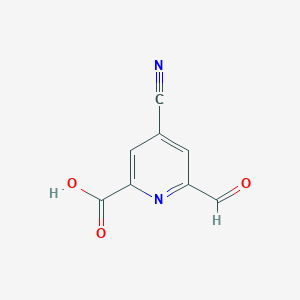

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

